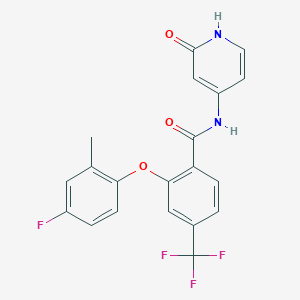

Nav1.8-IN-4

Cat. No. B8522954

M. Wt: 406.3 g/mol

InChI Key: YXHMFJXQQXHKRO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09163042B2

Procedure details

To a 50 liter jacketed glass reactor fitted with an N2 inlet and a mechanical stirrer was added 1-methyl-2-pyrrolidinone (NMP) (3.75 liters). The solution was stirred, 2-fluoro-N-(2-oxo-1,2-dihydropyridin-4-yl)-4-(trifluoromethyl)benzamide hydrobromide salt (1500.2 g, 3.94 moles, 1.0 eq) was added and chased with NMP (1 liter), and the jacket temperature was adjusted to 35° C. Potassium carbonate (1631.9 g, 11.8 moles, 3.0 eq, 325 mesh) was then added portionwise over 10 minutes, during which time the reaction temperature increased to 40° C. The resulting suspension was treated with a solution of 4-fluoro-2-methylphenol (5, 546.1 g, 4.33 moles, 1.1 eq, AK Scientific) in NMP (2.25 liters) with stirring, and the addition funnel was then rinsed with NMP (0.75 liters) to give an orange suspension. The jacket temperature was raised to 61° C. over 30 minutes and the suspension was stirred overnight under nitrogen, at which time the reaction was judged to be complete by HPLC analysis. To the reaction mixture was added 2-methyltetrahydrofuran (15 liters) and water (15 liters) and the mixture stirred until all solids dissolved. Stirring was stopped, the orange aqueous layer drained off, and the organic layer washed with water (7.5 liters) while stirring and a jacket temperature of ˜52° C.). The aqueous wash procedure was repeated 4 times (3×7.5 liter water washes, then 1×4.5 liter water wash). The resulting organic slurry was stirred at a jacket temperature of 50.8° C., and isopropyl acetate (6 liters, Sigma Aldrich) was added. The jacket temperature was ramped down to 20° C. over 30 minutes, and the slurry was stirred overnight before collecting the precipitated solid by filtration. The collected solid was returned to the reactor, slurried in isopropyl acetate with stirring for about 2 hours, then filtered, rinsed with isopropyl acetate (1.5 liters) and dried in vacuo at 65° C. to give 1253.1 g (78%) of 2-(4-fluoro-2-methylphenoxy)-N-(2-oxo-1,2-dihydropyridin-4-yl)-4-(trifluoromethyl)benzamide (9a) as an off-white solid.

Name

2-fluoro-N-(2-oxo-1,2-dihydropyridin-4-yl)-4-(trifluoromethyl)benzamide hydrobromide salt

Quantity

1500.2 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

Br.F[C:3]1[CH:18]=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:16]=[CH:15][C:4]=1[C:5]([NH:7][C:8]1[CH:13]=[CH:12][NH:11][C:10](=[O:14])[CH:9]=1)=[O:6].C(=O)([O-])[O-].[K+].[K+].[F:29][C:30]1[CH:35]=[CH:34][C:33]([OH:36])=[C:32]([CH3:37])[CH:31]=1.CC1CCCO1>CN1C(=O)CCC1.O>[F:29][C:30]1[CH:35]=[CH:34][C:33]([O:36][C:3]2[CH:18]=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:16]=[CH:15][C:4]=2[C:5]([NH:7][C:8]2[CH:13]=[CH:12][NH:11][C:10](=[O:14])[CH:9]=2)=[O:6])=[C:32]([CH3:37])[CH:31]=1 |f:0.1,2.3.4|

|

Inputs

Step One

|

Name

|

2-fluoro-N-(2-oxo-1,2-dihydropyridin-4-yl)-4-(trifluoromethyl)benzamide hydrobromide salt

|

|

Quantity

|

1500.2 g

|

|

Type

|

reactant

|

|

Smiles

|

Br.FC1=C(C(=O)NC2=CC(NC=C2)=O)C=CC(=C1)C(F)(F)F

|

Step Two

|

Name

|

|

|

Quantity

|

1631.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

546.1 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC(=C(C=C1)O)C

|

|

Name

|

|

|

Quantity

|

2.25 L

|

|

Type

|

solvent

|

|

Smiles

|

CN1CCCC1=O

|

Step Four

|

Name

|

|

|

Quantity

|

15 L

|

|

Type

|

reactant

|

|

Smiles

|

CC1OCCC1

|

|

Name

|

|

|

Quantity

|

15 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

CN1CCCC1=O

|

Step Six

|

Name

|

|

|

Quantity

|

3.75 L

|

|

Type

|

solvent

|

|

Smiles

|

CN1C(CCC1)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The solution was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with an N2 inlet and a mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was adjusted to 35° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

WASH

|

Type

|

WASH

|

|

Details

|

the addition funnel was then rinsed with NMP (0.75 liters)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give an orange suspension

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The jacket temperature was raised to 61° C. over 30 minutes

|

|

Duration

|

30 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the suspension was stirred overnight under nitrogen, at which time the reaction

|

|

Duration

|

8 (± 8) h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture stirred until all solids

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic layer washed with water (7.5 liters)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a jacket temperature of ˜52° C.

|

WASH

|

Type

|

WASH

|

|

Details

|

The aqueous wash procedure

|

WASH

|

Type

|

WASH

|

|

Details

|

1×4.5 liter water wash)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting organic slurry was stirred at a jacket temperature of 50.8° C., and isopropyl acetate (6 liters, Sigma Aldrich)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the slurry was stirred overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

before collecting the precipitated solid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by filtration

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring for about 2 hours

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed with isopropyl acetate (1.5 liters)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo at 65° C.

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=CC(=C(OC2=C(C(=O)NC3=CC(NC=C3)=O)C=CC(=C2)C(F)(F)F)C=C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1253.1 g | |

| YIELD: PERCENTYIELD | 78% | |

| YIELD: CALCULATEDPERCENTYIELD | 78.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |